受保护的亚胺培南

描述

Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic . It is used in the synthesis of meropenem . Meropenem is active against Gram-positive and Gram-negative bacteria and works by killing the bacteria or preventing their growth .

Synthesis Analysis

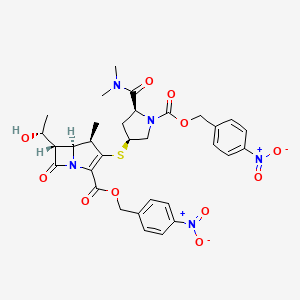

The synthesis of meropenem involves connecting the parent ring (1R, 5R, 6S)-2- (diphenyloxyphosphoryloxy)-6- [ ®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p -nitrobenzyl ester with the side chain of meropenem to obtain protected meropenem . The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon (Pd/AC) catalyst to obtain meropenem .Physical And Chemical Properties Analysis

Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment .科学研究应用

抗菌谱和疗效

亚胺培南是一种广谱碳青霉烯类抗生素,对多种细菌具有强效。其疗效涵盖需氧和厌氧病原体,包括革兰氏阴性菌、革兰氏阳性菌和产生广谱β-内酰胺酶的细菌。这使其在治疗各种严重的细菌感染中非常有效 (Edwards,1995)。

在小儿和新生儿感染中的应用

亚胺培南已被证明是治疗婴儿和儿童严重感染(如尿路感染、肺炎、败血症、腹内感染和细菌性脑膜炎)的有效且安全的治疗选择。其药代动力学特性允许每 8 小时进行肠外给药,从而方便在小儿护理中使用 (Arrieta,1997)。

治疗医院获得性肺炎

亚胺培南已显示出作为医院获得性肺炎初始经验治疗的疗效。其对产生β-内酰胺酶的细菌的活性使其成为医院环境(耐药菌株普遍存在)中的有价值的选择 (Mohr,2008)。

在各种情况下的药代动力学

研究集中于了解亚胺培南在不同患者群体(包括肾功能衰竭患者和接受肾脏替代治疗的患者)中的药代动力学。这项研究对于优化不同临床场景中的给药策略至关重要 (Thalhammer & Hörl,2000)。

在治疗耐药感染中的作用

亚胺培南用于治疗由耐药细菌引起的感染。例如,它对产生肺炎克雷伯菌碳青霉烯酶的肺炎克雷伯菌菌株(对其他抗生素具有耐药性)有效 (Shields 等,2017)。

亚胺培南在联合疗法中的应用

研究还探讨了亚胺培南在联合疗法中的应用,特别是用于治疗涉及多种病原体的复杂感染。这包括将其与其他抗生素联合使用以产生协同作用 (Fish,2006)。

受保护的亚胺培南研究的最新进展

稳定性和给药方法

在延长输注过程中的稳定性:一项研究重点关注亚胺培南在复溶后用于延长输注给药时的稳定性。结果发现,亚胺培南浓度在 22°C 下 7.4 小时和 33°C 下 5.7 小时后降至推荐的 90% 以下,表明在 24 小时内连续输注可能不可行 (Fawaz 等,2018)。

ECMO 治疗中的药代动力学:一项研究描述了接受体外膜肺氧合 (ECMO) 治疗的患者血浆和皮下脂肪组织中亚胺培南的药代动力学。该研究开发了一个人群药代动力学模型来模拟替代给药方案和给药方式 (Hanberg 等,2018)。

口服给药的新型药物递送系统:已经对亚胺培南的口服药物递送系统进行了研究。一项研究展示了一种系统,该系统使用一种新颖的液态二氧化碳方法将亚胺培南限制在介孔二氧化硅纳米颗粒中,从而实现小肠中的位点特异性递送并提高细胞摄取 (Raza 等,2021)。

新型制剂和应用

壳聚糖纳米颗粒增强疗效:一项研究探索了载有亚胺培南的壳聚糖纳米颗粒,与游离药物相比,该纳米颗粒在败血症大鼠模型中表现出更高的抗菌活性,并提高了存活率和细菌清除率 (Abdelkader 等,2017)。

特定患者人群中的人群药代动力学:对腹腔镜腹腔内手术后病态肥胖患者中亚胺培南的人群药代动力学进行了研究。研究发现,清除率和分布容积受体重影响,这为该患者人群的剂量优化提供了见解 (Wittau 等,2015)。

用于治疗监测的电化学传感器:一项研究开发了一种用于人体血浆中亚胺培南治疗监测的电化学传感器。该传感器基于碳纳米管修饰的基底热解石墨电极,显示了未来用于监测患者血浆中亚胺培南水平的即时检测设备的潜力 (Hegazy 等,2022)。

安全和危害

未来方向

The introduction of new technologies for small-molecule synthesis has opened up new landscapes in process chemistry . The optimization of the residence time and the number of cycles allowed the development of a novel protocol that halves the reaction time compared to batch production while maintaining the same product quality . The increase in productivity using this semi-continuous flow technique compensates for the slightly lower yield obtained in batch mode .

属性

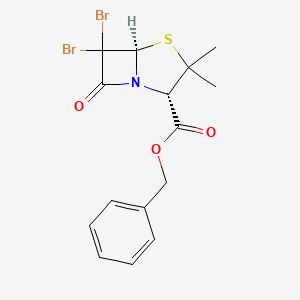

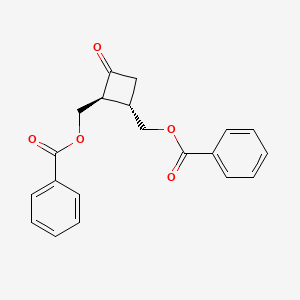

IUPAC Name |

(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGGEFUAFDAJJT-ALUDVLAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protected meropenem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)